Patchouli alcohol

Catalog No.
S641406
CAS No.
5986-55-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Patchouli alcohol

CAS Number

5986-55-0

Product Name

Patchouli alcohol

IUPAC Name

(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1

InChI Key

GGHMUJBZYLPWFD-CUZKYEQNSA-N

Synonyms

[1R-(1α,4β,4aα,6β,8aα)]-Octahydro-4,8a,9,9-tetramethyl-1,6-methanonaphthalen-1(2H)-ol; 3,4,4aβ,5,6β,7,8,8a-Octahydro-4α,8aβ,9,9-tetramethyl-1,6-methanonaphthalen-1β(2H)-ol; Patchouli Alcohol; (-)-Patchouli Alcohol; (-)-Patchoulol; Patchoulol

Canonical SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O

Anti-inflammatory and Antioxidant Properties:

Studies suggest that patchouli alcohol may possess anti-inflammatory and antioxidant properties. These properties could be beneficial in various conditions, including skin photoaging caused by UV radiation. A study published in the journal "Mediators of Inflammation" found that topical application of patchouli alcohol in mice exposed to UV radiation accelerated skin lesion recovery and downregulated the expression of matrix metalloproteinases (MMPs) associated with wrinkling []. Additionally, research published in "Molecules" suggests that patchouli alcohol may act as a PXR (pregnane X receptor) agonist, potentially contributing to its anti-inflammatory effects [].

Patchouli alcohol is a natural sesquiterpene alcohol primarily derived from the essential oil of the patchouli plant (Pogostemon cablin). It is characterized by its distinctive earthy and woody aroma, making it a popular component in perfumery and aromatherapy. The molecular formula of patchouli alcohol is C15H26O, and its structure features a bicyclic arrangement, which contributes to its unique olfactory properties. This compound is not only valued for its fragrance but also possesses various biological activities, making it significant in both traditional and modern applications.

Studies suggest that patchouli alcohol possesses various biological activities. It exhibits antibacterial, antifungal, and antiviral properties []. The mechanism for these actions is not fully elucidated, but it might involve disrupting the cell membranes of pathogens []. Additionally, patchouli alcohol seems to have anti-inflammatory and antioxidant effects, potentially contributing to wound healing and protection against UV radiation damage [, ]. However, further research is needed to understand the precise mechanisms behind these effects.

Patchouli alcohol is generally considered safe for topical use at low concentrations. However, some individuals might experience skin irritation or allergic reactions []. Detailed data on oral or inhalation toxicity is limited. As with any new substance, it is advisable to consult a healthcare professional before using patchouli alcohol topically, especially for individuals with sensitive skin or underlying health conditions.

Typical of alcohols, including:

  • Oxidation: Patchouli alcohol can be oxidized to form patchouli aldehyde or other derivatives.
  • Esterification: It can react with acids to form esters, which are often used in fragrance formulations.
  • Dehydration: Under acidic conditions, patchouli alcohol can lose water to form alkenes.

These reactions are crucial for modifying its properties for various applications in the fragrance and cosmetic industries.

Research has indicated that patchouli alcohol exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that patchouli alcohol possesses antimicrobial effects against various bacteria and fungi, making it a potential candidate for natural preservatives in cosmetics and food products .
  • Anti-inflammatory Effects: It has been noted for its anti-inflammatory properties, which could be beneficial in therapeutic applications .
  • Antioxidant Activity: Patchouli alcohol has demonstrated antioxidant capabilities, contributing to its potential use in skincare products to combat oxidative stress .

Several methods exist for synthesizing patchouli alcohol:

  • Extraction from Natural Sources: The most common method involves steam distillation of patchouli oil, which contains approximately 30-50% patchouli alcohol .
  • Microbial Fermentation: Recent advances have explored using genetically modified yeast to produce patchouli alcohol from renewable biomass through metabolic engineering techniques .
  • Chemical Synthesis: Various synthetic routes have been developed, including asymmetric total synthesis involving multiple steps such as Michael reactions and cyclization processes .

Patchouli alcohol is widely used across various industries:

  • Fragrance Industry: It is a key ingredient in perfumes, soaps, and other scented products due to its rich aroma.
  • Cosmetics: Due to its antimicrobial and anti-inflammatory properties, it is incorporated into skincare formulations.
  • Pharmaceuticals: Its biological activities suggest potential uses in therapeutic applications, particularly in anti-inflammatory and antimicrobial treatments.

Patchouli alcohol shares similarities with several other sesquiterpenes. Here are some comparable compounds:

CompoundMolecular FormulaNotable Characteristics
VetiverolC15H26ODerived from vetiver oil; known for its earthy scent
FarnesolC15H24OFound in many essential oils; has floral notes
BisabololC15H26OKnown for its soothing properties; used in cosmetics
CedrolC15H26OCharacteristic cedarwood scent; used in fragrances

Uniqueness of Patchouli Alcohol

Patchouli alcohol stands out due to its unique combination of fragrance profile and biological activity. While many sesquiterpenes share similar structures, the specific arrangement of atoms in patchouli alcohol contributes to its distinctive scent and functional properties. Its dual role as both a fragrance component and a bioactive compound makes it particularly valuable in both the cosmetic and therapeutic sectors.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Appearance

Cryst.

Melting Point

56.0 °C

UNII

HHH8CPR1M2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 227 of 246 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5986-55-0

Wikipedia

Patchoulol

Use Classification

Fragrance Ingredients

General Manufacturing Information

1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)-: ACTIVE

Dates

Modify: 2023-08-15

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